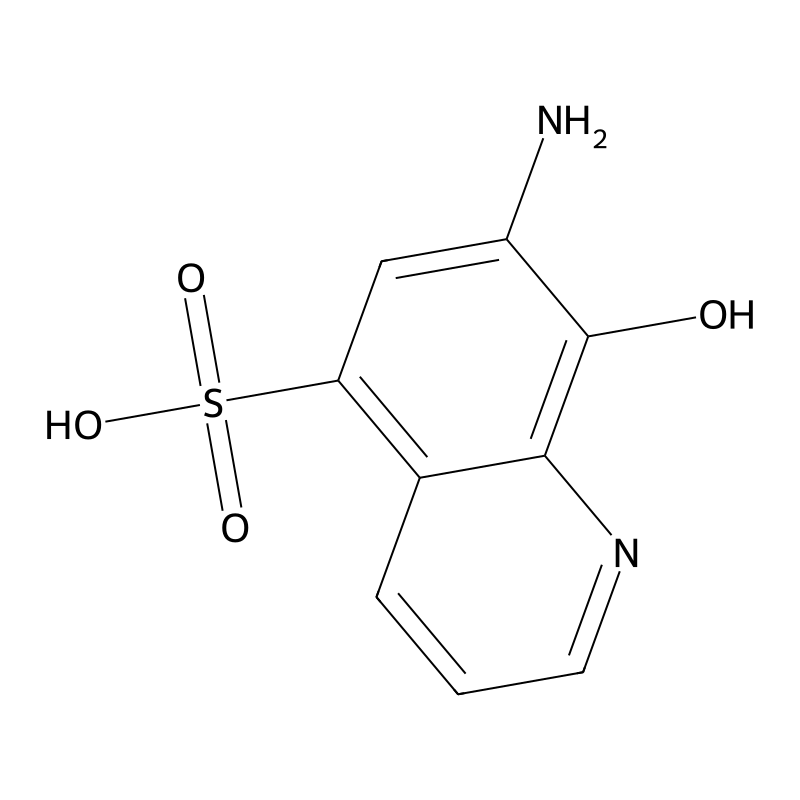

7-Amino-8-hydroxyquinoline-5-sulfonic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Chemical Properties and Availability

7-Amino-8-hydroxyquinoline-5-sulfonic acid (also referred to as AHQS) is a heterocyclic aromatic organic compound. It has the chemical formula C9H8N2O4S and a molecular weight of 240.23 g/mol Source: National Institutes of Health, [PubChem: )].

Potential Research Applications

While the specific research applications of AHQS are not extensively documented, its structure suggests potential areas of study. The presence of the sulfonic acid group makes AHQS water-soluble, a property that can be useful in biological studies [Source: Sigma-Aldrich, 8-Hydroxyquinoline-5-sulfonic acid ()].

7-Amino-8-hydroxyquinoline-5-sulfonic acid is a derivative of 8-hydroxyquinoline, characterized by the presence of an amino group at the seventh position and a sulfonic acid group at the fifth position of the quinoline ring. Its molecular formula is C₉H₈N₂O₄S, with a molecular weight of approximately 240.236 g/mol. This compound is notable for its potential biological activities and applications in various fields, including medicinal chemistry and materials science .

- Acid-Base Reactions: The sulfonic acid group can donate protons, making the compound behave as a weak acid.

- Complexation Reactions: This compound can form stable complexes with metal ions such as copper(II) and iron(III), which enhances its biological activity .

- Substitution Reactions: The amino group can undergo electrophilic substitution reactions, allowing for further derivatization of the quinoline structure.

The biological activity of 7-amino-8-hydroxyquinoline-5-sulfonic acid is significant, particularly in antimicrobial and anticancer research:

- Antimicrobial Activity: Studies have demonstrated that this compound exhibits antibacterial and antifungal properties. It has shown effectiveness against various strains, including Staphylococcus aureus and Candida albicans .

- Antitumor Activity: The compound has been evaluated for its cytotoxic effects on cancer cell lines, particularly HeLa cells, indicating potential as an anticancer agent .

- Chelating Properties: The ability to chelate metal ions contributes to its biological efficacy, enhancing its interaction with biological systems.

Several methods exist for synthesizing 7-amino-8-hydroxyquinoline-5-sulfonic acid:

- Starting from 8-Hydroxyquinoline: This method involves sulfonation followed by amination. The sulfonic acid group is introduced at the fifth position through electrophilic aromatic substitution, followed by the introduction of the amino group at the seventh position.

- Via Nitration and Reduction: An alternative approach includes nitrating 8-hydroxyquinoline to introduce a nitro group, followed by reduction to yield the amino group.

- Using Protected Intermediates: Protecting groups can be employed to selectively introduce functional groups without affecting others during synthesis.

7-Amino-8-hydroxyquinoline-5-sulfonic acid has various applications across different fields:

- Biomedical Research: Its antimicrobial and antitumor properties make it a candidate for drug development.

- Material Science: It is used in creating polymer composites with enhanced properties for applications such as wound dressings .

- Analytical Chemistry: The compound can serve as a reagent in analytical methods for detecting metal ions due to its chelating ability.

Interaction studies have focused on how 7-amino-8-hydroxyquinoline-5-sulfonic acid interacts with metal ions and biological molecules:

- Metal Ion Complexation: Research indicates that complexation with copper(II) and iron(III) significantly enhances the biological activity of this compound, suggesting that these interactions are crucial for its efficacy in therapeutic applications .

- Cellular Interactions: Studies on its interaction with cancer cell lines reveal insights into its mechanism of action, particularly how it induces cytotoxicity through metal ion-mediated pathways.

Several compounds share structural similarities with 7-amino-8-hydroxyquinoline-5-sulfonic acid. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 8-Hydroxyquinoline | Hydroxyl group at position 8 | Known for chelation properties but lacks sulfonic acid functionality. |

| 5-Sulfamoyl-8-hydroxyquinoline | Sulfamoyl group instead of amino | Exhibits antibacterial properties but differs in mechanism. |

| 7-Aminoquinoline | Amino group at position 7 without sulfonic acid | Less water-soluble than its sulfonated counterpart. |

| 8-Hydroxyquinoline-5-sulfonic acid | Similar sulfonic structure but lacks amino substitution | Primarily used for analytical applications. |

The uniqueness of 7-amino-8-hydroxyquinoline-5-sulfonic acid lies in its combination of both amino and sulfonic functional groups, which enhance its solubility and reactivity compared to other similar compounds. This dual functionality contributes to its diverse applications in medicinal chemistry and materials science.